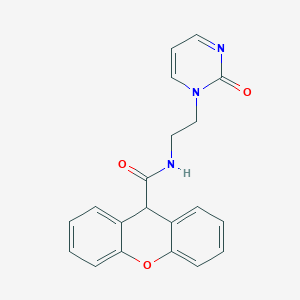
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that features both pyrimidine and xanthene moieties. This compound is of significant interest due to its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both a pyrimidine ring and a xanthene structure within the same molecule offers unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .
Mode of Action
The compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, which leads to the activation of downstream signaling . The compound interferes with this process, thereby inhibiting the activation of FGFR-dependent signaling pathways .
Biochemical Pathways
The compound affects the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in regulating various cellular processes, including cell proliferation, migration, and survival . By inhibiting FGFRs, the compound disrupts these pathways, leading to altered cellular functions .
Result of Action
The inhibition of FGFRs by the compound can lead to the suppression of cell proliferation and induction of apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Intermediate: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.
Xanthene Carboxamide Formation: The final step involves the coupling of the alkylated pyrimidine with 9H-xanthene-9-carboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyrimidine ring can be reduced using reducing agents such as lithium aluminum hydride to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl linker, where nucleophiles like amines or thiols can replace the leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Xanthone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine-xanthene derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore The pyrimidine ring is known for its biological activity, and the xanthene moiety can enhance the compound’s ability to interact with biological targets
Industry
In the materials science industry, derivatives of this compound are explored for their fluorescent properties. Xanthene derivatives are known for their strong fluorescence, making them useful in the development of dyes and imaging agents.
Comparison with Similar Compounds
Similar Compounds
2-oxopyrimidine derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Xanthene derivatives: Compounds like fluorescein and rhodamine share the xanthene structure and are known for their fluorescent properties.
Uniqueness
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide is unique due to the combination of pyrimidine and xanthene moieties within a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to compounds containing only one of these structures.
Properties
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-19(21-11-13-23-12-5-10-22-20(23)25)18-14-6-1-3-8-16(14)26-17-9-4-2-7-15(17)18/h1-10,12,18H,11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUJJQOWAUSZDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=CC=NC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(Piperidine-1-carbonyl)phenyl]methanamine](/img/structure/B2773737.png)
![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2773738.png)
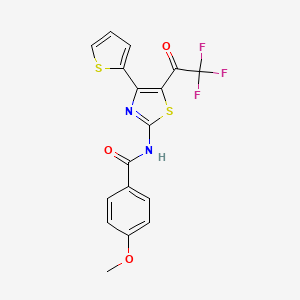
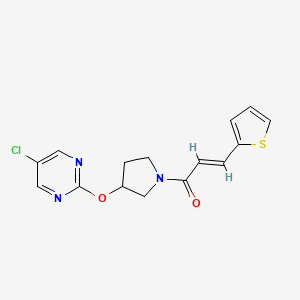
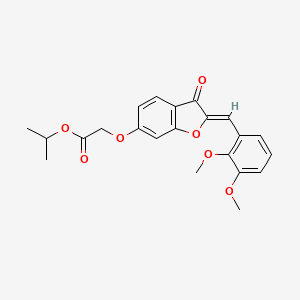
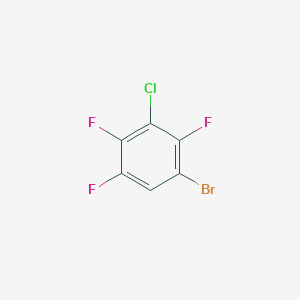
![N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2773744.png)
![2,4-diethyl 5-{2-[(5-{[(2,4-dichlorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2773745.png)

![8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2773748.png)
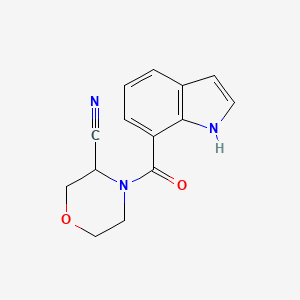
![[5-(4-fluorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2773755.png)
![4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2773757.png)
![N-[2-(4-Fluoro-phenyl)-1-(2-morpholin-4-yl-ethylcarbamoyl)-vinyl]-benzamide](/img/structure/B2773758.png)
